L-2-Aminobutyric Acid-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of L-2-aminobutyric acid involves transamination reactions using L-threonine and L-aspartic acid as substrates, facilitated by threonine deaminase and aromatic aminotransferase. An innovative approach to increase the purity involves the introduction of acetolactate synthase to remove by-products and the use of alanine racemase and d-amino acid oxidase to eliminate L-alanine, a by-product, enhancing the purity of L-2-aminobutyric acid produced (Zhu et al., 2011). Another method employs a tri-enzymatic catalytic system for the synthesis of d-2-aminobutyric acid, showcasing the adaptability and efficiency of enzyme-catalyzed synthesis in achieving high yield and enantioselective excess (Chen et al., 2017).

Molecular Structure Analysis

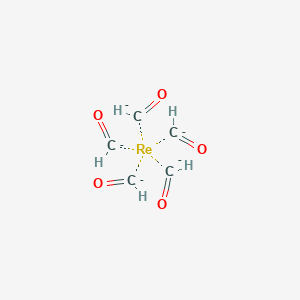

The molecular structure of L-2-aminobutyric acid and its polymorphs has been elucidated through crystallography, revealing complex arrangements and fully ordered states in different polymorphs with a division into hydrophilic and hydrophobic layers, indicating intricate intermolecular interactions and the potential for diverse structural applications (Görbitz, 2010).

Chemical Reactions and Properties

L-2-Aminobutyric acid's reactivity and involvement in chemical reactions, particularly in the context of biosynthesis and enzymatic catalysis, highlight its versatility. The engineered biochemical pathways in Escherichia coli K12 for its production emphasize the compound's biochemical significance and potential in synthetic biology applications (Fotheringham et al., 1999).

Physical Properties Analysis

The crystalline structure analysis provides insight into the physical properties of L-2-aminobutyric acid, such as solubility and phase behavior under different conditions. The study on polymorphism, particularly in the context of D-2-aminobutyric acid and L-norvaline, sheds light on solid-state phase transitions, which are crucial for understanding the compound's stability and behavior in various formulations (Smets et al., 2017).

Chemical Properties Analysis

The enzymatic synthesis and modification methods for L-2-aminobutyric acid demonstrate its chemical properties, particularly its reactivity and the potential for chemical modification. The production of L-2-aminobutyric acid via a trienzyme cascade, highlighting the efficiency and environmental friendliness of using metabolic engineering for its production, showcases its applicability in sustainable chemical synthesis (Xu et al., 2019).

Wissenschaftliche Forschungsanwendungen

Highly Atom Economic Synthesis

L-2-Aminobutyric acid serves as an important intermediate in pharmaceutical production, highlighting the significance of developing synthetic methods that utilize cheaper starting materials while minimizing by-product formation. A novel approach involving a tri-enzymatic catalytic system comprising l-threonine ammonia lyase, d-amino acid dehydrogenase, and formate dehydrogenase has been developed. This system enables the synthesis of L-2-Aminobutyric acid with high optical purity and yield from readily available L-threonine, marking a significant advance in the field due to its high atomic economy and environmental friendliness (Chen et al., 2017).

Plant Stress Relief and Metabolic Studies

The use of D6-GABA has provided valuable insights into the uptake, translocation, and metabolism of exogenous GABA in plants, particularly under abiotic stress conditions. This methodology allows for the clear distinction between applied D6-GABA and endogenous GABA, facilitating detailed studies on how plants respond to and utilize GABA to alleviate stress. This application not only enriches our understanding of plant physiology but also opens avenues for enhancing stress resistance in crops (Hijaz & Killiny, 2020).

Biotechnological Production

Advancements in metabolic engineering have paved the way for the fermentative production of L-2-Aminobutyric acid. By manipulating the metabolic pathways of microorganisms, researchers have developed strains capable of efficiently producing L-2-Aminobutyric acid from various substrates. This biotechnological approach not only demonstrates a sustainable alternative to chemical synthesis but also highlights the potential for large-scale production of this valuable amino acid (Jorge et al., 2017).

Enzymatic and Structural Insights

The enzymatic production and structural behavior of L-2-Aminobutyric acid have been subjects of extensive research. Studies have focused on enzyme optimization, such as through protein engineering of leucine dehydrogenase, to enhance the yield and efficiency of L-2-Aminobutyric acid production. Additionally, investigations into the diffusion and structural properties of L-2-Aminobutyric acid in solution have provided deeper understanding of its physicochemical characteristics, which is crucial for both its synthesis and application in various fields (Xu et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1276197-51-3 |

|---|---|

Produktname |

L-2-Aminobutyric Acid-d6 |

Molekularformel |

C₄H₃D₆NO₂ |

Molekulargewicht |

109.16 |

Synonyme |

(+)-2-Aminobutanoic Acid-d6; (+)-2-Aminobutyric Acid-d6; (+)-α-Aminobutyric Acid-d6; (2S)-2-Aminobutanoic Acid-d6; (S)-(+)-α-Aminobutyric Acid-d6; (S)-2-Aminobutanoic Acid-d6; (S)-2-Aminobutyric Acid-d6; L-2-Amino-n-butyric Acid-d6; L-2-Aminobutanoic |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)